molecular formula C10H12Cl2N2O B2642171 [3-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride CAS No. 1909309-09-6

[3-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride

Cat. No.: B2642171
CAS No.: 1909309-09-6
M. Wt: 247.12
InChI Key: DLEJXHNADKMITQ-UHFFFAOYSA-N
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Description

[3-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride is a chemical compound with the molecular formula C10H10N2O·2HCl. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the [2+3] cycloaddition reaction of nitrile oxides with olefins, leading to the formation of the oxazole ring . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the dihydrochloride salt in its pure form .

Chemical Reactions Analysis

Types of Reactions

[3-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and alkyl halides. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the phenyl ring or the oxazole ring. These derivatives are of interest for their potential biological activities .

Scientific Research Applications

Chemistry

In chemistry, [3-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It is being explored as a candidate for the treatment of various diseases, including infections and cancer .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability. It is also used in the production of specialty chemicals .

Mechanism of Action

The mechanism of action of [3-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [3-(1,3-Oxazol-5-yl)phenyl]methanamine dihydrochloride apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to form stable salts and its reactivity make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

[3-(1,3-oxazol-5-yl)phenyl]methanamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O.2ClH/c11-5-8-2-1-3-9(4-8)10-6-12-7-13-10;;/h1-4,6-7H,5,11H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLEJXHNADKMITQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CN=CO2)CN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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